
7-Azapteridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Azapteridine is a heterocyclic compound that belongs to the class of azapteridines. It is characterized by a pyrimido[5,4-e]-1,2,4-triazine ring system. This compound is known for its presence in various natural products, including toxoflavin, fervenulin, and reumycin . These compounds are known for their biological activities, including antibacterial and phytotoxic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-azapteridine typically involves the cyclization of appropriate precursors. One common method is the reaction of guanidine derivatives with formic acid or its derivatives under acidic conditions . Another approach involves the use of GTP cyclohydrolase II, which catalyzes the conversion of GTP to this compound derivatives .
Industrial Production Methods: Industrial production of this compound and its derivatives often involves microbial fermentation processes. For example, the bacterium Burkholderia glumae is known to produce toxoflavin, a this compound derivative, through a biosynthetic pathway involving multiple enzymes .
Análisis De Reacciones Químicas
Types of Reactions: 7-Azapteridine undergoes various chemical reactions, including:
Oxidation: Oxidative reactions can convert this compound to its corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro-7-azapteridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed.
Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted 7-azapteridines .
Aplicaciones Científicas De Investigación
7-Azapteridine and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their role in microbial metabolism and as potential antimicrobial agents.
Industry: Used in the development of herbicides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of 7-azapteridine compounds often involves the inhibition of specific enzymes or protein interactions. For example, toxoflavin, a this compound derivative, inhibits the interaction between Hsp90 and Hop, which is crucial for protein folding and stability
Comparación Con Compuestos Similares
Toxoflavin: A 7-azapteridine antibiotic with phytotoxic and antibacterial properties.
Fervenulin: Another this compound antibiotic with similar biological activities.
Reumycin: A structurally related compound with antibacterial properties.
Uniqueness: this compound compounds are unique due to their diverse biological activities and potential applications in various fields. Their ability to inhibit specific protein interactions and enzymes makes them valuable in medicinal chemistry and drug development.
Propiedades
Número CAS |
254-99-9 |
|---|---|
Fórmula molecular |
C5H3N5 |
Peso molecular |
133.11 g/mol |
Nombre IUPAC |
pyrimido[5,4-e][1,2,4]triazine |
InChI |
InChI=1S/C5H3N5/c1-4-5(8-2-6-1)10-9-3-7-4/h1-3H |
Clave InChI |
HASUZBYQAHYXHI-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=NC=N1)N=NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



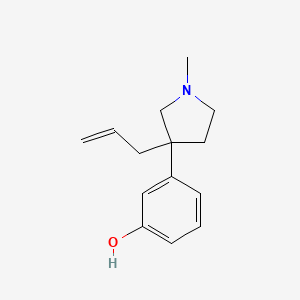


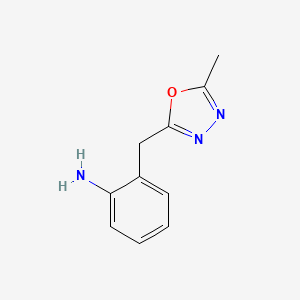
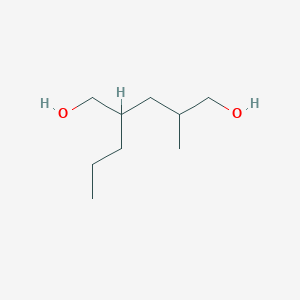
![tert-Butyl 3-bromo-5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12921954.png)


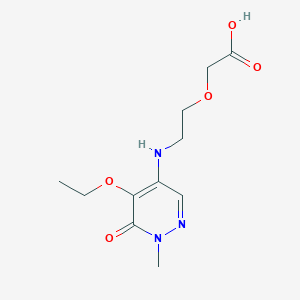
![2,4-Diamino-6-[[m-trifluoromethylphenyl]acetamido]quinazoline](/img/structure/B12921962.png)
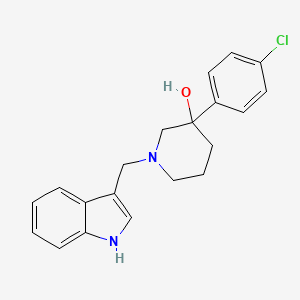

![(S)-2-((2-Cyclopropyl-2-(methoxymethoxy)ethyl)sulfonyl)benzo[d]thiazole](/img/structure/B12921985.png)
